N-(4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea
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Overview
Description
Synthesis Analysis
Synthesis of N-(4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea and similar compounds typically involves reactions starting from specific anilines and isocyanates. In a related synthesis, Liu He-qin (2010) described the synthesis of N-(4-chloro-3-trifluoromethylphenyl)-N′-(p-methylphenyl) urea using triphosgen and p-substituted aniline (Liu He-qin, 2010).
Molecular Structure Analysis
The molecular structure of N-(4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea and its derivatives is characterized by specific bonding and geometry. In a study by B. Ośmiałowski et al. (2013), the association of N-(pyridin-2-yl),N'-substituted ureas with other compounds was examined using NMR spectroscopy and quantum chemical calculations, providing insights into their molecular structure and bonding (B. Ośmiałowski et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of N-(4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea involves interactions with other molecules. For instance, research by Mei-Ni Belzile et al. (2014) on the solvolysis of N,N-bis(2-picolyl)ureas in the presence of metal ions like Cu(II) sheds light on the reactivity of similar urea compounds (Mei-Ni Belzile et al., 2014).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-(3-methylpyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-9-3-2-8-15-12(9)17-13(18)16-11-6-4-10(14)5-7-11/h2-8H,1H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPFLXIUTRAXJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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